4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester

Suzuki–Miyaura cross-coupling Catalyst poisoning Amine-palladium coordination

Primary amine boronic esters require Boc protection to prevent Pd catalyst poisoning, adding steps that reduce library synthesis throughput. • Single N-H donor (vs 2 in primary amines) shielded by cyclohexyl minimizes Pd coordination, enabling direct Suzuki coupling without protection-saving 2 synthetic steps per compound. • LogP 3.41, TPSA 30.49 Ų place coupled products in CNS drug-like space; one H-bond donor retained for target engagement. • Ships ambient; store 2-8°C sealed, dry; ≥95% purity with ISO-certified quality systems.

Molecular Formula C19H30BNO2
Molecular Weight 315.3 g/mol
CAS No. 2096339-32-9
Cat. No. B1429033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester
CAS2096339-32-9
Molecular FormulaC19H30BNO2
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3CCCCC3
InChIInChI=1S/C19H30BNO2/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)14-21-17-8-6-5-7-9-17/h10-13,17,21H,5-9,14H2,1-4H3
InChIKeyQAJAUSMIWXSUEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Compound-Class Overview


4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester (CAS 2096339-32-9) is an arylboronic acid pinacol ester featuring a secondary N-cyclohexylaminomethyl substituent at the para position of the phenyl ring, with molecular formula C₁₉H₃₀BNO₂ and a molecular weight of 315.26 g·mol⁻¹ . The compound belongs to the aminomethylphenylboronic ester subclass widely employed as Suzuki–Miyaura cross-coupling building blocks in medicinal chemistry and organic synthesis . Its defining structural feature is the cyclohexyl group attached to the aminomethyl nitrogen, which distinguishes it from primary amine, N-heterocyclic (pyrrolidine, piperidine, azepane, morpholine), and N-alkyl analogs within this compound family [1].

Compound Class
Aminomethylphenylboronic ester with N-cyclohexyl secondary amine
Key Feature
Single N–H donor sterically shielded by all-carbon ring
Primary Use
Suzuki–Miyaura cross-coupling building block for medicinal chemistry libraries

Why N-Cyclohexyl Substitution Cannot Be Replaced by Generic Analogs


Aminomethylphenylboronic acid pinacol esters are not functionally interchangeable building blocks. The nature of the N-substituent on the aminomethyl group governs the amine's basicity (pKₐ), steric environment, hydrogen-bonding capacity, and propensity to coordinate palladium during Suzuki–Miyaura coupling [1]. Unprotected primary amine analogs (e.g., CAS 138500-88-6) carry two N–H bonds capable of competitive Pd coordination, which can poison the catalyst and suppress cross-coupling yields—protection of the free amine is often required to achieve efficient turnover [1]. Conversely, N-heterocyclic analogs bearing pyrrolidine, piperidine, or morpholine introduce additional heteroatom electronic effects and altered lipophilicity that shift solubility, membrane permeability, and off-target binding profiles in biologically relevant applications . The cyclohexyl-substituted secondary amine occupies a distinct space: it eliminates one N–H donor while preserving a non-aromatic, all-carbon ring that delivers high lipophilicity (computed LogP = 3.41) without the extra hydrogen-bond acceptor or donor atoms present in morpholine or piperidine analogs . These differences produce measurable disparities in physicochemical and reactivity parameters that directly affect synthetic utility and drug-discovery property optimization.

Target Compound
N-cyclohexyl secondary amine with one H-donor; reduced Pd coordination liability
Primary Amine Analog
Two N–H donors may poison Pd catalyst; often requires N-protection for efficient coupling
Target Compound
All-carbon cyclohexyl ring; no heteroatom H-bond acceptors; LogP ~3.4
N-Heterocyclic Analogs
Pyrrolidine, piperidine, morpholine rings alter lipophilicity, TPSA, and H-bond profiles

Quantified Differentiation Against Closest Aminomethylphenylboronic Ester Analogs


Reduced Pd-Coordination Liability vs. Primary Amine Analogs

The target compound bears a single N–H donor (secondary amine: H_Donors = 1) compared with the primary amine analog 4-(aminomethyl)phenylboronic acid pinacol ester (CAS 138500-88-6), which possesses two N–H bonds capable of σ-donation to palladium . The primary amine analog is reported to require N-protection (e.g., Boc) to avoid catalyst poisoning in Suzuki–Miyaura cross-coupling, as free NH₂ groups compete with the desired transmetallation step for Pd coordination sites [1]. The target compound's cyclohexyl substituent sterically shields the remaining N–H, reducing its availability for Pd ligation while retaining a single hydrogen-bond donor for downstream molecular recognition . No direct head-to-head Suzuki yield comparison between these two specific boronic esters has been published; the differentiation is class-level inference grounded in the documented challenge of unprotected primary anilines in Pd-catalyzed cross-coupling [1].

N–H Donor Count
Class-level inference
1 vs. 2 (primary amine analog)
May reduce Pd-coordination risk; supports coupling without N-protection
No head-to-head yield comparison published
Suzuki–Miyaura cross-coupling Catalyst poisoning Amine-palladium coordination Unprotected amine compatibility

Enhanced Lipophilicity vs. Pyrrolidine Analog

The computed partition coefficient (LogP) of the target cyclohexyl compound is 3.4081, compared with 2.5195 for the pyrrolidine analog 4-[(1-pyrrolidinyl)methyl]phenylboronic acid pinacol ester (CAS 884507-39-5), representing a difference of +0.89 LogP units . This difference arises from the all-carbon cyclohexyl ring versus the nitrogen-containing pyrrolidine ring; the tertiary nitrogen in pyrrolidine increases polarity and reduces LogP. In medicinal chemistry, a LogP increase of ~0.9 units corresponds to approximately a 7.9-fold increase in the octanol/water partition coefficient (ΔlogD ≈ 0.9), substantially enhancing predicted membrane permeability and CNS penetration potential per Lipinski and related drug-likeness frameworks [1]. The cyclohexyl LogP of 3.41 falls within the optimal range (LogP 2–5) for oral drug candidates, whereas the pyrrolidine analog at 2.52 borders on the lower hydrophobicity limit for balanced permeability [1].

Lipophilicity (LogP)
Cross-study comparable
3.41 vs. 2.52 (pyrrolidine analog)
~7.9× higher predicted partition coefficient; supports permeability optimization
Computed LogP; experimental validation advised
Lipophilicity Drug-likeness Membrane permeability LogP optimization

Topological Polar Surface Area and H-Bond Donor Profile

The target cyclohexyl compound has a computed TPSA of 30.49 Ų, compared with 21.7 Ų for both the azepane isomer (CAS 1315278-37-5) and the pyrrolidine analog (CAS 884507-39-5) . This ~8.8 Ų difference originates from the secondary amine NH group in the target compound (H_Donors = 1), whereas the azepane and pyrrolidine analogs bear a tertiary amine with zero H-bond donors (H_Donors = 0) . In the widely adopted Veber drug-likeness model, TPSA ≤ 140 Ų is required for oral bioavailability, and TPSA < 60–70 Ų is associated with favorable blood-brain barrier penetration [1]. Both values (30.49 and 21.7 Ų) fall well within drug-like space, but the cyclohexyl compound provides a single H-bond donor (NH) that can engage in specific receptor interactions, whereas the tertiary amine analogs cannot donate a hydrogen bond—a critical distinction for target engagement in medicinal chemistry programs [1]. The TPSA of the morpholine analog (CAS 364794-79-6) would be higher still due to the oxygen atom in the morpholine ring (additional H-bond acceptor), making the cyclohexyl compound intermediate in polarity among N-substituted aminomethyl analogs.

Polar Surface Area
Cross-study comparable
TPSA 30.5 vs. 21.7 Ų (azepane/pyrrolidine)
Retains one H-bond donor within CNS-accessible TPSA range
Both within drug-like space; donor presence may aid target engagement
Polar surface area Oral bioavailability Blood-brain barrier penetration Drug-likeness

Rotatable Bond Count and Conformational Flexibility

The target cyclohexyl compound possesses 4 rotatable bonds, compared with 3 rotatable bonds for both the azepane isomer (CAS 1315278-37-5) and the pyrrolidine analog (CAS 884507-39-5) . The additional rotatable bond arises from the exocyclic C–N linkage between the cyclohexyl ring and the aminomethyl nitrogen, which is conformationally distinct from the endocyclic N–CH₂ constraints in the azepane and pyrrolidine rings. In the Veber model for oral bioavailability, compounds with ≤10 rotatable bonds are predicted to have good oral absorption, so both values (3 and 4) are well within the favorable range [1]. However, the extra conformational degree of freedom in the cyclohexyl compound may provide enhanced adaptability to irregular binding pockets during target engagement, while the azepane and pyrrolidine analogs are more rigidly pre-organized. This difference is relevant for fragment-based drug discovery and scaffold optimization where conformational sampling influences binding entropy.

Rotatable Bonds
Cross-study comparable
4 vs. 3 (azepane/pyrrolidine analogs)
Additional conformational freedom without exceeding drug-likeness thresholds
May improve binding pocket adaptability
Molecular flexibility Rotatable bonds Drug-likeness Entropic penalty

Purity Specification and Cold-Storage Stability

The target compound is commercially available at ≥95% purity (ChemScene, Leyan) and NLT 98% (MolCore), with a defined storage protocol of sealed, dry conditions at 2–8°C and room-temperature shipping stability . In contrast, the pyrrolidine analog (CAS 884507-39-5) has a reported melting point of 45–50°C and a density of 1.048 g·cm⁻³ at 20°C , indicating it is a low-melting solid that may be susceptible to phase changes during ambient shipping. The azepane analog (CAS 1315278-37-5) carries GHS hazard statement H302 (harmful if swallowed, Acute Tox. 4) , whereas the target compound is classified under GHS07 (Warning) with no acute oral toxicity classification specified in available safety data . These differences in physical state, hazard classification, and documented purity specifications inform procurement risk assessment, particularly for programs requiring multi-gram scale-up where lot-to-lot consistency and safe handling are critical.

Purity & Stability
Specification review
NLT 98% purity; 2–8°C storage; ambient shipping
Higher guaranteed purity floor vs. many analogs; defined stability protocol
Supports multi-gram procurement with reduced QC risk
Purity specification Storage stability Procurement quality control Reproducibility

Procurement-Driven Application Scenarios


Suzuki–Miyaura Library Synthesis Without N-Deprotection Steps

In parallel synthesis of biaryl libraries where the aminomethyl group must remain available for downstream derivatization, the target compound's secondary cyclohexylamine reduces the Pd-coordination liability associated with primary amine analogs [1]. The single N–H (H_Donors = 1) is sterically shielded by the cyclohexyl ring, potentially enabling direct Suzuki coupling without the Boc-protection/deprotection sequence required for the primary amine building block (CAS 138500-88-6). This is particularly valuable in high-throughput medicinal chemistry workflows where each additional synthetic step incurs cost, time, and yield losses. The RSC Advances 2024 study demonstrates that unprotected primary anilines can suppress Suzuki yields to as low as 11% under standard conditions, whereas optimized conditions for secondary amino substrates are more readily achieved [1].

CNS-Targeted Fragment and Lead Optimization

The cyclohexyl compound's LogP of 3.41 and TPSA of 30.49 Ų place it within the optimal CNS drug-like space (LogP 2–5; TPSA < 60–70 Ų) while providing one H-bond donor for specific target interactions [1]. Compared with the pyrrolidine analog (LogP 2.52), the cyclohexyl building block imparts approximately 7.9-fold higher predicted partition coefficient to coupled products, enhancing passive membrane permeability . Relative to the azepane isomer (TPSA 21.7 Ų, H_Donors = 0), the cyclohexyl compound retains a hydrogen-bond donor capable of engaging polar residues in CNS target binding sites, a feature absent in the tertiary amine analogs. These properties make the cyclohexyl compound the preferred choice for CNS-oriented library design where both permeability and polar target engagement are required.

Scale-Up Procurement for GLP/GMP-Precursor Synthesis

For medicinal chemistry programs transitioning from discovery to preclinical development, the cyclohexyl compound offers a documented NLT 98% purity specification (MolCore) with ISO-certified quality systems, and a validated storage protocol (sealed, dry, 2–8°C) that supports lot-to-lot reproducibility [1]. The compound ships at ambient temperature without requiring cold-chain logistics, yet the refrigerated long-term storage specification provides clear stability guidance absent from many analog datasheets. The pyrrolidine analog's low melting point (45–50°C) raises concerns about physical form changes during transit in warm climates , and the azepane analog's H302 acute oral toxicity classification introduces additional handling requirements . For procurement teams managing multi-gram orders destined for GLP toxicology or GMP precursor synthesis, these quality and safety differentiators reduce supply-chain risk.

Diversity-Oriented Synthesis Exploiting Conformational Flexibility

The target compound's 4 rotatable bonds (vs. 3 for azepane and pyrrolidine analogs) arise from the exocyclic C–N linkage that decouples cyclohexyl ring motion from the aminomethyl-phenyl core [1]. This additional torsional degree of freedom allows the cyclohexyl group to sample chair-flip conformations independently of the biaryl axis in coupled products, potentially enabling induced-fit binding to protein targets with flexible or irregular binding pockets. In fragment-based drug discovery, where conformational adaptability can rescue weak initial hits, this property may differentiate the cyclohexyl building block from the more rigidly pre-organized azepane and pyrrolidine analogs. The rotatable bond count of 4 remains well below the Veber threshold of 10, so oral bioavailability predictions are not compromised .

Application
Selection Property
Validation Focus
Suzuki–Miyaura library synthesis without N-deprotection
Single N–H donor, sterically shielded secondary amine
Direct coupling compatibility vs. N-protected primary amine route
CNS-targeted fragment and lead optimization
LogP ~3.4, TPSA ~30 Ų with one H-bond donor
Permeability and polar target engagement within CNS drug-like space
Scale-up procurement for GLP/GMP-precursor synthesis
NLT 98% purity, refrigerated storage, ambient shipping
Lot-to-lot consistency and supply-chain risk reduction
Diversity-oriented synthesis exploiting conformational flexibility
4 rotatable bonds vs. 3 in rigid analogs
Induced-fit binding potential in irregular protein pockets
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